molecular formula C9H5BrClNO2S B3034610 3-Bromoquinoline-6-sulfonyl chloride CAS No. 1956381-95-5

3-Bromoquinoline-6-sulfonyl chloride

Cat. No.: B3034610
CAS No.: 1956381-95-5
M. Wt: 306.56
InChI Key: NAYLKOJDFRMNLB-UHFFFAOYSA-N
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Description

3-Bromoquinoline-6-sulfonyl chloride, also known as BQ-6Cl, is an organosulfur compound that is used as a reagent in organic synthesis. It is a white solid that is soluble in organic solvents and is stable under normal conditions. BQ-6Cl has been used in the synthesis of a variety of organic compounds, including heterocyclic compounds, polymers, and pharmaceuticals. In addition, BQ-6Cl has been studied for its potential applications in biochemistry, pharmacology, and toxicology. This article will discuss the synthesis of BQ-6Cl, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Medicinal Chemistry of Sulfonamides

Sulfonamides, a class of compounds to which 3-Bromoquinoline-6-sulfonyl chloride could be related due to the presence of the sulfonyl group, have been extensively studied for their diverse biological properties. These include antibacterial, antifungal, antiparasitic, antioxidant, and antitumor activities. The synthesis of sulfonamides is relatively straightforward, allowing for a wide variety of derivatives from different amines and sulfonyl chlorides, suggesting that this compound could be utilized in similar synthetic pathways to produce compounds with potential biological activities (Azevedo-Barbosa et al., 2020).

Antioxidant Activity Assays

The compound might be involved in studies related to antioxidant activities, as sulfonyl chlorides are often used in the synthesis of compounds tested for such properties. Various assays like the Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and others are critical in determining the antioxidant capacity of chemical compounds, which could include derivatives of this compound (Munteanu & Apetrei, 2021).

Potential Pharmacological Applications

Given the relevance of sulfonamide derivatives in medicinal chemistry, it's plausible that this compound could serve as a precursor in the synthesis of compounds with various pharmacological activities. The exploration of such derivatives could lead to the development of novel therapeutic agents with applications in treating bacterial infections, cancer, and other diseases (Gulcin & Taslimi, 2018).

Safety and Hazards

3-Bromoquinoline-6-sulfonyl chloride is classified as dangerous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Mechanism of Action

Properties

IUPAC Name

3-bromoquinoline-6-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO2S/c10-7-3-6-4-8(15(11,13)14)1-2-9(6)12-5-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYLKOJDFRMNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1S(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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